N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(pyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Properties
Molecular Formula |
C22H21F3N6OS |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[[5-pyridin-3-yl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H21F3N6OS/c1-14(2)21(3,13-26)28-18(32)12-33-20-30-29-19(15-6-5-9-27-11-15)31(20)17-8-4-7-16(10-17)22(23,24)25/h4-11,14H,12H2,1-3H3,(H,28,32) |
InChI Key |
RMJGTYBPCMJZJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CSC1=NN=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyano-3-methylbutan-2-yl)-2-((5-(pyridin-3-yl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the pyridine and trifluoromethylphenyl groups: These groups can be introduced through nucleophilic substitution or coupling reactions.
Attachment of the cyano and methylbutan groups: These groups can be introduced through alkylation or acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Cyano-3-methylbutan-2-yl)-2-((5-(pyridin-3-yl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of specific biological pathways.
Medicine: As a potential drug candidate for the treatment of diseases.
Industry: As a component in the development of new materials or agricultural chemicals.
Mechanism of Action
The mechanism of action of N-(2-Cyano-3-methylbutan-2-yl)-2-((5-(pyridin-3-yl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide would depend on its specific molecular targets and pathways. Typically, triazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of sulfanyl-triazole-acetamide derivatives. Below is a detailed comparison with key analogs based on substituents, synthesis, and properties:
Structural Analogues and Substituent Effects
Key Observations :
- Trifluoromethyl vs. Alkyl Groups : The target compound’s 3-(trifluoromethyl)phenyl group increases electron-withdrawing effects and lipophilicity compared to ethyl or propenyl substituents in analogs like VUAA-1 or 442648-07-7. This may enhance membrane permeability and metabolic stability .
- Pyridine Position: The pyridin-3-yl group (target, VUAA-1) vs.
- Acetamide Tail: The 1-cyano-1,2-dimethylpropyl group introduces steric hindrance and polarity distinct from simpler aryl or hydroxy substituents in FP1-12 .
Physicochemical and Pharmacological Properties
- Lipophilicity : The trifluoromethyl group (logP ~3.5 estimated) increases hydrophobicity vs. VUAA-1 (logP ~2.8) or hydroxyacetamides (logP ~1.5) .
- Solubility: Pyridin-3-yl and cyano groups may improve aqueous solubility compared to purely aryl-substituted analogs.
- Biological Activity : While VUAA-1 and OLC-12 are confirmed Orco agonists , the target compound’s activity remains unverified but is hypothesized to target similar ion channels or enzymes due to structural parallels.
Biological Activity
N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(pyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound belonging to the class of triazole derivatives. Its unique structural features—including a cyano group, a triazole ring, and a sulfanyl moiety—contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C₁₈H₂₂N₆OS
- Molecular Weight : 370.5 g/mol
- CAS Number : 924073-45-0
Biological Activity Overview
This compound exhibits various biological activities that can be categorized as follows:
1. Antifungal Activity
The compound has shown promising antifungal properties, particularly against strains resistant to conventional treatments. The presence of the triazole ring is significant as triazoles are known for their ability to inhibit fungal sterol synthesis.
2. Anticancer Properties
Research indicates that this compound may possess anticancer activity. Triazole derivatives are often explored for their potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
3. Antibacterial Effects
The compound has also been evaluated for its antibacterial properties. Studies suggest that the trifluoromethyl group enhances the antibacterial efficacy of the triazole structure against certain Gram-positive and Gram-negative bacteria.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The triazole moiety interferes with the synthesis of ergosterol in fungi by inhibiting lanosterol demethylase.
- Cell Cycle Arrest : In cancer cells, this compound may induce cell cycle arrest at specific checkpoints, leading to reduced proliferation.
Case Studies and Research Findings
Q & A
Q. Q1. How can researchers optimize the synthetic route for this compound to improve yield and purity?
Methodological Answer: The synthesis involves multi-step reactions, including cyclocondensation of substituted triazole precursors and thiol-ether coupling. Key steps include:
- Catalyst Selection : Use pyridine and Zeolite (Y-H) as catalysts under reflux (150°C) to promote cyclization and reduce side reactions .
- Purification : Recrystallization from ethanol or ethanol/HCl mixtures enhances purity .
- Characterization : Monitor intermediates via TLC and NMR to confirm regioselectivity of the triazole ring substitution .
Q. Q2. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR are essential for confirming the pyridinyl, trifluoromethylphenyl, and cyano-dimethylpropyl substituents. Aromatic proton splitting patterns distinguish between 1,2,4-triazole regioisomers .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., 485.493 Da for similar triazole-acetamide derivatives) .
- HPLC-PDA : Ensures purity (>95%) by detecting trace impurities from incomplete coupling reactions .
Advanced Research Questions
Q. Q3. How can contradictory bioactivity data for this compound be resolved in different assay systems?
Methodological Answer:
- Orthogonal Assays : Compare results across enzymatic (e.g., kinase inhibition), cellular (e.g., antiproliferative), and in vivo models to isolate assay-specific artifacts .
- Solubility Adjustments : Use co-solvents (e.g., DMSO/PBS mixtures) to address poor aqueous solubility, which may skew dose-response curves in cellular assays .
- Metabolite Profiling : LC-MS/MS identifies degradation products or active metabolites that may explain variability .
Q. Q4. What strategies enhance the pharmacophore’s selectivity toward target proteins (e.g., kinases)?
Methodological Answer:
Q. Q5. How can regioselectivity challenges in triazole ring formation be mitigated?
Methodological Answer:
- Temperature Control : Lower reaction temperatures (e.g., 100°C vs. 150°C) favor 1,2,4-triazole over 1,3,4-isomers .
- Protecting Groups : Temporarily block reactive sites on the pyridinyl or trifluoromethylphenyl moieties during cyclization .
- Microwave Synthesis : Accelerates reaction kinetics, reducing side-product formation .
Q. Q6. What computational tools predict the compound’s ADMET properties?
Methodological Answer:
- In Silico Models :
- MD Simulations : GROMACS models membrane permeability by simulating lipid bilayer interactions .
Table 1: Comparative Synthetic Yields Under Varied Conditions
| Catalyst System | Temperature (°C) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Pyridine/Zeolite | 150 | 72 | 95 | |
| DMAP | 120 | 65 | 88 | |
| Microwave (no catalyst) | 180 | 68 | 92 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
